2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that has piqued the interest of scientists due to its unique chemical structure and potential applications. The compound features a thiazolidine ring, a characteristic functional group known for its biological activity, and contains both aromatic and heterocyclic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with an appropriate acylating agent to form an amide intermediate. This intermediate then undergoes cyclization with thioisocyanates to introduce the thiazolidine ring. The process requires strict temperature and pH control to ensure high yields and purity.
Industrial Production Methods
Industrial production would focus on optimizing the synthesis route for scale-up, involving large-scale reactors and continuous flow systems. It often includes steps for purification such as recrystallization or chromatography to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide undergoes several types of chemical reactions:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, common in aromatic compounds using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (for hydrogenation reactions), acids or bases to catalyze condensation reactions.
Major Products Formed
Oxidation products: Can include sulfoxides or sulfones depending on the extent of oxidation.
Reduction products: Generally yield amines or alcohols.
Substitution products: Can vary widely, depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Can serve as catalysts or co-catalysts in various organic reactions.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of therapeutic agents, particularly due to its thiazolidine ring which is known for its biological activity.
Biochemical Probes: Used in studying biochemical pathways and interactions within cells.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide exerts its effects largely depends on its target. In drug development, it may act by inhibiting specific enzymes or receptors involved in disease pathways. Its action involves binding to molecular targets and altering their activity, often through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-[(5Z)-5-(4-chlorophenylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide: Another thiazolidine derivative known for its biological activity.
2-[(5Z)-5-(2-methoxyphenylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide: Features a methoxy group which changes its electronic properties and interactions.
Highlighting Uniqueness
What sets 2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide apart is its unique combination of functional groups which contribute to its diverse reactivity and potential applications. Its fluoroaniline moiety can enhance binding affinity in biological systems, making it a particularly attractive candidate for medicinal chemistry.
And there you have it—a deeper dive into the fascinating world of this compound. Intriguing stuff! Anything more on this you want to explore?
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c1-12-3-2-4-15(9-12)23-18(26)11-24-19(27)16(29-20(24)28)10-17(25)22-14-7-5-13(21)6-8-14/h2-10H,11H2,1H3,(H,22,25)(H,23,26)/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKHEWNSIBEFSQ-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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